

# Preclinical Profile of CCT239065: A Potent and Selective V600E BRAF Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CCT239065 |           |
| Cat. No.:            | B582679   | Get Quote |

Cambridge, MA – November 29, 2023 – This technical guide provides an in-depth overview of the preclinical data for **CCT239065**, a novel, orally bioavailable small molecule inhibitor of the V600E mutant BRAF kinase, a key driver in a significant subset of melanomas and other cancers. The following sections detail the quantitative preclinical data, experimental methodologies, and the underlying signaling pathway and experimental workflows associated with the evaluation of **CCT239065**.

#### **Core Data Summary**

The preclinical development of **CCT239065** has demonstrated its high potency and selectivity for the V600E mutant BRAF kinase. This is reflected in its nanomolar in vitro activity and significant anti-tumor efficacy in in vivo models.

#### In Vitro Activity

**CCT239065** exhibits potent enzymatic and cellular activity against cancer cells harboring the BRAF V600E/D mutation. The compound was significantly more selective for mutant BRAF cell lines compared to those with wild-type BRAF.



| Assay Type                     | Target/Cell Line          | Mutation Status | IC50 / GI50 (μM) |
|--------------------------------|---------------------------|-----------------|------------------|
| Enzymatic Assay                | Recombinant V600E<br>BRAF | V600E           | 0.019 ± 0.004    |
| Cellular pERK1/2<br>Inhibition | WM266.4 Melanoma          | V600D           | 0.005 ± 0.002    |
| Antiproliferative Assay (SRB)  | WM266.4 Melanoma          | V600D           | 0.028 ± 0.005    |
| Antiproliferative Assay (SRB)  | COLO205 Colon             | V600E           | 0.011 ± 0.001    |
| Antiproliferative Assay (SRB)  | HT29 Colon                | V600E           | 0.038 ± 0.01     |
| Antiproliferative Assay (SRB)  | A375 Melanoma             | V600E           | 0.014 ± 0.002    |
| Antiproliferative Assay (SRB)  | SKMEL28 Melanoma          | V600E           | 0.024 ± 0.003    |
| Antiproliferative Assay (SRB)  | SW620 Colon               | Wild-type BRAF  | >10              |
| Antiproliferative Assay (SRB)  | CHL-1 Melanoma            | Wild-type BRAF  | >10              |
| Antiproliferative Assay (SRB)  | MCF7 Breast               | Wild-type BRAF  | >10              |

# In Vivo Efficacy: Human Tumor Xenograft Models

In preclinical xenograft models using human melanoma cells, oral administration of **CCT239065** led to significant tumor growth inhibition.



| Xenograft Model           | Treatment               | Dosing Schedule  | Tumor Growth Inhibition (%) |
|---------------------------|-------------------------|------------------|-----------------------------|
| WM266.4 (BRAF<br>V600D)   | CCT239065 (10<br>mg/kg) | Once daily, p.o. | 75                          |
| WM266.4 (BRAF<br>V600D)   | CCT239065 (20<br>mg/kg) | Once daily, p.o. | 95                          |
| A375 (BRAF V600E)         | CCT239065 (20<br>mg/kg) | Once daily, p.o. | 88                          |
| SW620 (Wild-type<br>BRAF) | CCT239065 (20<br>mg/kg) | Once daily, p.o. | Not significant             |

#### **Pharmacokinetic Profile**

**CCT239065** demonstrated favorable pharmacokinetic properties in mice, supporting its potential for oral administration.

| Parameter                 | Value   |
|---------------------------|---------|
| Oral Bioavailability (F%) | 71      |
| Cmax (20 mg/kg, p.o.)     | 1.5 μΜ  |
| Tmax (20 mg/kg, p.o.)     | 2 hours |
| Terminal Half-life (t1/2) | 4 hours |

# Signaling Pathway and Experimental Workflow CCT239065 Mechanism of Action: Inhibition of the MAPK Pathway

**CCT239065** targets the constitutively active V600E mutant BRAF protein, a serine/threonine kinase in the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1][2][3] In cancer cells with this mutation, the pathway is aberrantly activated, leading to uncontrolled cell proliferation and survival.[1][2] **CCT239065** binds to the ATP-binding site of the mutant BRAF kinase, inhibiting







its activity and preventing the downstream phosphorylation of MEK and subsequently ERK.[4] [5] This blockade of the MAPK cascade ultimately leads to cell cycle arrest and apoptosis in BRAF V600E-mutant tumors.[2]





Click to download full resolution via product page

Caption: CCT239065 inhibits the MAPK signaling pathway.



#### In Vivo Xenograft Efficacy Study Workflow

The in vivo efficacy of **CCT239065** was evaluated in a human tumor xenograft model. This workflow outlines the key steps of the study.





Click to download full resolution via product page

Caption: Workflow for in vivo xenograft efficacy studies.

### **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are provided below.

#### Recombinant V600E BRAF Enzymatic Assay

The inhibitory activity of **CCT239065** against recombinant full-length V600E BRAF was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measured the phosphorylation of a biotinylated MEK1 substrate. Varying concentrations of **CCT239065** were pre-incubated with the V600E BRAF enzyme before the addition of ATP and the MEK1 substrate. The reaction was allowed to proceed at room temperature and then stopped. The amount of phosphorylated MEK1 was detected using a europium-labeled anti-phospho-MEK1/2 antibody and streptavidin-allophycocyanin. The TR-FRET signal was read on a plate reader, and IC50 values were calculated from the doseresponse curves.

#### Cellular pERK1/2 Inhibition Assay

WM266.4 melanoma cells, which harbor the V600D BRAF mutation, were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a range of concentrations of **CCT239065** for 6 hours. Following treatment, the cells were lysed, and the levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 were quantified using an enzyme-linked immunosorbent assay (ELISA). The ratio of pERK1/2 to total ERK1/2 was calculated, and the IC50 values were determined from the concentration-response curves.

#### **Antiproliferative Sulforhodamine B (SRB) Assay**

The antiproliferative activity of **CCT239065** was assessed using the SRB assay. Cancer cell lines were seeded in 96-well plates and exposed to various concentrations of the compound for 5 days. After the incubation period, the cells were fixed with trichloroacetic acid and stained with SRB dye. The protein-bound dye was solubilized with a Tris base solution, and the absorbance was measured at 510 nm. The GI50 values, representing the concentration at which cell growth was inhibited by 50%, were calculated from the dose-response curves.



#### **Human Tumor Xenograft Studies**

Female athymic nude mice were subcutaneously inoculated with human melanoma cells (WM266.4 or A375). When the tumors reached a palpable size (approximately 100-150 mm³), the mice were randomized into treatment and control groups. **CCT239065** was formulated in a vehicle of 1% methylcellulose and administered orally once daily. The control group received the vehicle alone. Tumor volumes were measured regularly using calipers, and body weights were monitored as an indicator of toxicity. The study was terminated when the tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

#### **Pharmacokinetic Analysis**

**CCT239065** was administered to female BALB/c mice via oral (p.o.) or intravenous (i.v.) routes. Blood samples were collected at various time points post-administration. Plasma was separated by centrifugation, and the concentrations of **CCT239065** were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters, including Cmax, Tmax, terminal half-life (t1/2), and oral bioavailability (F%), were calculated using non-compartmental analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinPGx [clinpgx.org]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel, selective, and efficacious nanomolar pyridopyrazinone inhibitor of V600EBRAF PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel, Selective and Efficacious Nanomolar Pyridopyrazinone Inhibitor of V600EBRAF -PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Preclinical Profile of CCT239065: A Potent and Selective V600E BRAF Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b582679#cct239065-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com